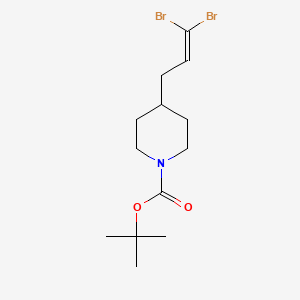

Tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 3,3-dibromoallyl substituent at the 4-position. This molecule is part of a broader class of tert-butyl piperidine carboxylates, which are widely used as intermediates in pharmaceutical synthesis due to their stability and versatility in functionalization reactions. The dibromoallyl group introduces significant steric bulk and electron-withdrawing characteristics, which influence its reactivity in cross-coupling reactions, photoredox catalysis, or nucleophilic substitutions .

Properties

IUPAC Name |

tert-butyl 4-(3,3-dibromoprop-2-enyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21Br2NO2/c1-13(2,3)18-12(17)16-8-6-10(7-9-16)4-5-11(14)15/h5,10H,4,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOKNKIIMJJHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC=C(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with dibromo compounds under specific conditions. One common method includes the reaction of 4-piperidone with tert-butyl chloroformate to form tert-butyl 4-piperidine-1-carboxylate. This intermediate is then reacted with 3,3-dibromoallyl bromide in the presence of a base such as potassium carbonate to yield the final product .

Chemical Reactions Analysis

Tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The dibromoallyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding piperidine derivatives with fewer bromine atoms.

Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the piperidine ring.

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its ability to modify proteins and other biomolecules.

Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The dibromoallyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This reactivity is exploited in both chemical biology and medicinal chemistry to study and potentially modulate biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table highlights key structural differences between tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate and selected analogues:

Key Observations:

- Bromine vs. Chlorine/Fluorine : The dibromoallyl group in the target compound offers greater electron-withdrawing effects compared to chloro or fluoro substituents, facilitating nucleophilic aromatic substitution or radical-based reactions. However, the bulkier bromine atoms may reduce reaction rates in sterically constrained environments .

- Aromatic vs. Aliphatic Substituents : Compounds like tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate exhibit enhanced π-π stacking interactions due to aromaticity, which can improve binding affinity in enzyme inhibition assays (e.g., CYP3A4 targeting) .

Photoredox Catalysis

- The target compound’s dibromoallyl group is analogous to tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (), which undergoes deboronative radical addition under photoredox conditions. Bromine’s higher leaving-group ability compared to boronates may enable faster radical recombination .

- In contrast, tert-butyl 4-(3,3-difluoroallyl)piperidine-1-carboxylate () shows slower reactivity in photoredox cyclobutane synthesis due to fluorine’s strong C-F bond, necessitating prolonged irradiation times (20 hours vs. estimated shorter times for brominated analogues) .

Cross-Coupling Reactions

- Bromine substituents in the target compound are superior to iodine (e.g., in tert-butyl 4-(4-iodophenyl)piperidine-1-carboxamide, ) for Suzuki-Miyaura couplings, as bromine offers a balance between reactivity and stability .

Biological Activity

Tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.

- Chemical Formula : CHBrNO

- Molecular Weight : 358.10 g/mol

- CAS Number : 156185-63-6

Structure

The structure features a tert-butyl group, a piperidine ring, and a dibromoallyl substituent, which may influence its biological interactions.

This compound exhibits various biological activities primarily attributed to its interactions with specific receptors and enzymes. Notable effects include:

- Anticholinergic Activity : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases such as Alzheimer's. Inhibitory activity against AChE can enhance cholinergic transmission, potentially improving cognitive function.

- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial properties, making it a candidate for developing new antibacterial agents.

In Vitro Studies

Studies have shown that this compound demonstrates significant inhibitory effects on bacterial growth in various strains. For example:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results indicated that administration of the compound led to reduced amyloid plaque formation and improved cognitive performance in behavioral tests.

- Antimicrobial Efficacy : In another study, this compound was tested against a panel of pathogenic bacteria. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound demonstrates good oral bioavailability.

- Distribution : It shows favorable distribution characteristics with significant brain penetration.

- Metabolism : Primarily metabolized in the liver with several metabolites identified.

- Excretion : Excreted mainly through urine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.